molecular formula C20H26N2O5 B13845885 3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide

3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide

Cat. No.: B13845885
M. Wt: 374.4 g/mol
InChI Key: GQROYSUZELNBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide is a complex organic compound featuring a pyridine ring substituted with a trimethoxyphenyl group and an ethoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . The reaction typically involves the use of organoboron reagents and palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90) . This inhibition can lead to downstream effects on cellular processes, including cell division and stress response pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct bioactivity and chemical properties compared to other compounds containing the trimethoxyphenyl group.

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

3-ethoxy-N-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl]propanamide

InChI

InChI=1S/C20H26N2O5/c1-6-27-10-9-19(23)22-18-8-7-15(13(2)21-18)14-11-16(24-3)20(26-5)17(12-14)25-4/h7-8,11-12H,6,9-10H2,1-5H3,(H,21,22,23)

InChI Key

GQROYSUZELNBBR-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=NC(=C(C=C1)C2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.